molecular formula C18H18N4OS2 B481531 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide CAS No. 676640-79-2

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide

Cat. No.: B481531
CAS No.: 676640-79-2
M. Wt: 370.5g/mol
InChI Key: YFFOMOAEGYUEOZ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide is a complex organic compound that features a unique combination of indoline and triazole moieties Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with 2-thienylmethyl bromide.

    Attachment of the Indoline Moiety: The indoline ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling of the Two Moieties: The final step involves coupling the triazole and indoline moieties through a thioacetyl linkage, typically using thiol reagents and acylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indoline moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving indoline and triazole moieties.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets.

    Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

    1-({[4-methyl-5-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline: Similar structure but with a furan ring instead of a thiophene ring.

    1-({[4-methyl-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl sulfide may confer unique electronic properties, potentially enhancing its interactions with biological targets or its performance in materials science applications.

Properties

CAS No.

676640-79-2

Molecular Formula

C18H18N4OS2

Molecular Weight

370.5g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H18N4OS2/c1-21-16(11-14-6-4-10-24-14)19-20-18(21)25-12-17(23)22-9-8-13-5-2-3-7-15(13)22/h2-7,10H,8-9,11-12H2,1H3

InChI Key

YFFOMOAEGYUEOZ-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CC4=CC=CS4

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CC4=CC=CS4

Origin of Product

United States

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